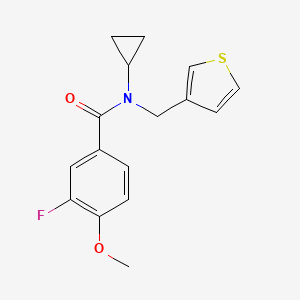

N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide

Description

N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a cyclopropyl group and a thiophen-3-ylmethyl moiety attached to the amide nitrogen. The benzamide core is substituted with fluorine at the 3-position and methoxy at the 4-position.

Properties

IUPAC Name |

N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2S/c1-20-15-5-2-12(8-14(15)17)16(19)18(13-3-4-13)9-11-6-7-21-10-11/h2,5-8,10,13H,3-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCWAVDXBAGCPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N(CC2=CSC=C2)C3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:

Formation of the benzamide core: This can be achieved by reacting 3-fluoro-4-methoxybenzoic acid with cyclopropylamine under suitable conditions to form the corresponding amide.

Introduction of the thiophen-3-ylmethyl group: This step often involves a nucleophilic substitution reaction where the amide is treated with thiophen-3-ylmethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

Oxidation: Products include 3-fluoro-4-methoxybenzoic acid derivatives.

Reduction: Products include N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)amine.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow researchers to explore various reaction mechanisms and develop new synthetic pathways.

Biology

The compound is utilized as a probe for investigating biological pathways and interactions. Its ability to bind to specific enzymes or receptors makes it valuable for studying cellular processes. Recent studies have indicated its potential role in modulating biological activities through targeted interactions.

Medicine

This compound is being explored for its therapeutic properties, particularly in:

- Anti-inflammatory Activities : The compound has shown promise in reducing inflammation in various models.

- Anticancer Properties : Preliminary research suggests potential efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

- Anticancer Research : In vitro assays revealed that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzamide Class

Benzamide derivatives are widely studied for agrochemical and pharmaceutical applications. Key analogues include:

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Core Structure : Benzamide with a trifluoromethyl group at the 2-position and a 3-isopropoxy phenyl substituent.

- The absence of a thiophene ring in flutolanil reduces π-π stacking interactions compared to the target compound’s thiophen-3-ylmethyl group.

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Core Structure: Cyclopropanecarboxamide with a chlorine-substituted phenyl group and a tetrahydrofuranone ring.

- Key Differences: The cyclopropane ring in cyprofuram is part of the carboxamide backbone, unlike the N-cyclopropyl group in the target compound, which may alter steric hindrance at the nitrogen center . The tetrahydrofuranone ring introduces hydrogen-bonding capability, absent in the thiophene-containing target compound.

Substituent Effects on Spectral Properties

Infrared (IR) Spectroscopy

- The target compound’s benzamide C=O stretch (~1680 cm⁻¹) aligns with flutolanil (1670 cm⁻¹) and cyprofuram (1690 cm⁻¹), but variations arise from substituent electronic effects .

- The absence of a νS-H band (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer stability, similar to triazole derivatives in .

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The thiophen-3-ylmethyl group in the target compound would exhibit distinct aromatic protons (δ 6.8–7.5 ppm), differentiating it from flutolanil’s isopropoxy signals (δ 1.2–1.4 ppm) .

- ¹³C NMR : The 3-fluoro substituent deshields adjacent carbons, a pattern also observed in halogenated triazoles () .

Electronic Effects

- The 3-fluoro and 4-methoxy groups in the target compound create a polarized benzamide core, enhancing solubility compared to non-polar analogues like cyprofuram .

- The thiophene ring may improve membrane permeability via lipophilic interactions, a trait absent in flutolanil’s CF₃ group .

Steric Considerations

Data Table: Key Comparisons

Biological Activity

N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

The molecular formula of this compound is with a molecular weight of 305.37 g/mol. The compound features a benzamide core substituted with a cyclopropyl group, a fluorine atom, a methoxy group, and a thiophene ring, contributing to its unique chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act as a ligand for various receptors involved in inflammatory and cancer pathways. The compound's structural components enable it to modulate enzyme activities and receptor binding, which are critical for its therapeutic effects .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its potential as an anticancer agent, as it disrupts the mitotic process in cancer cells .

Table 1: Anticancer Activity Summary

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 0.08 | Tubulin polymerization inhibition | |

| A549 | 5.33 | Cell cycle arrest | |

| MCF-7 | 2.28 | Pro-apoptotic effects |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory potential. Studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo, indicating its role in modulating inflammatory responses .

Table 2: Anti-inflammatory Activity Summary

| Study Reference | Model Used | Inhibition (%) | Cytokine Targeted |

|---|---|---|---|

| LPS-stimulated cells | 97.7% | TNF-alpha | |

| Mouse model | Significant | Various cytokines |

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- In Vivo Efficacy : In a murine model of inflammation, administration of the compound resulted in significant reductions in swelling and pain compared to control groups, supporting its potential as an anti-inflammatory drug.

- Combination Therapy : When used in combination with other chemotherapeutic agents, this compound showed enhanced efficacy against resistant cancer cell lines, suggesting its utility as part of multi-drug regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.